molecular formula C7H10Cl2O B3009025 4-(2,2-Dichlorocyclopropyl)butan-2-one CAS No. 77237-13-9

4-(2,2-Dichlorocyclopropyl)butan-2-one

Cat. No.: B3009025
CAS No.: 77237-13-9
M. Wt: 181.06
InChI Key: BDQNPCRVSFVTPX-UHFFFAOYSA-N
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Description

4-(2,2-Dichlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C₇H₁₀Cl₂O It is characterized by the presence of a dichlorocyclopropyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichlorocyclopropyl)butan-2-one typically involves the reaction of 2,2-dichlorocyclopropane with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

4-(2,2-Dichlorocyclopropyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dichlorocyclopropyl)butan-2-one involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dichlorocyclopropyl)butan-2-ol: A similar compound with an alcohol group instead of a ketone.

    4-(2,2-Dichlorocyclopropyl)butanoic acid: A carboxylic acid derivative.

    2,2-Dichlorocyclopropylmethanol: A related compound with a methanol group.

Uniqueness

Its dichlorocyclopropyl group provides a versatile site for chemical modifications, making it valuable in synthetic chemistry and research .

Properties

IUPAC Name

4-(2,2-dichlorocyclopropyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O/c1-5(10)2-3-6-4-7(6,8)9/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQNPCRVSFVTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CC1(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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